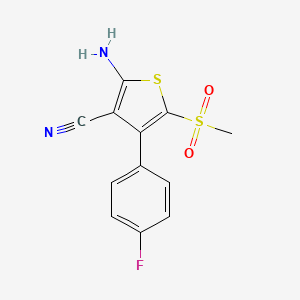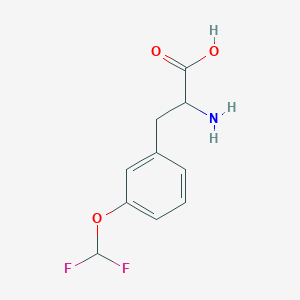
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with an isobutyl group and a benzyl group containing a trifluoromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Attachment of the Benzyl Group with Trifluoromethyl Substituent: The benzyl group containing the trifluoromethyl substituent can be introduced through nucleophilic substitution reactions using benzyl halides with trifluoromethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the benzyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deoxygenated derivatives.
Aplicaciones Científicas De Investigación
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and is used in various chemical syntheses.
N-Isobutyl-N-(2-(trifluoromethyl)phenyl)piperidine: Similar in structure but lacks the benzyl group, affecting its chemical properties and applications.
Uniqueness
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the combination of its piperidine ring, isobutyl group, and benzyl group with a trifluoromethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C17H25F3N2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H25F3N2/c1-13(2)11-22(15-7-9-21-10-8-15)12-14-5-3-4-6-16(14)17(18,19)20/h3-6,13,15,21H,7-12H2,1-2H3 |
Clave InChI |
UPXBEYLBPHCCOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
